N-(1-ethylpropyl)cyclopropanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-pentan-3-ylcyclopropanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-3-7(4-2)9-8-5-6-8/h7-9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZWWXAWMBWTNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 1 Ethylpropyl Cyclopropanamine and Its Derivatives
Stereoselective Cyclopropanation Approaches for N-Substituted Cyclopropanes
The creation of the cyclopropane (B1198618) ring with defined stereochemistry is a foundational step in the synthesis of chiral cyclopropylamines. Various methods have been developed to achieve high levels of stereocontrol, which are crucial for accessing specific isomers of the target compound.
Asymmetric Catalysis in Cyclopropane Ring Formation, including Chiral Rh(III) Complexes and Chiral Metal–Organic Frameworks
Asymmetric catalysis represents a powerful tool for the enantioselective synthesis of cyclopropanes. This is often achieved through the metal-catalyzed reaction of diazo compounds with alkenes. nih.gov Chiral rhodium complexes, in particular, have been extensively used for these transformations. nih.govnih.gov The mechanism generally involves the formation of a metal carbene intermediate, which then undergoes cyclopropanation with an alkene. nih.gov The stereochemical outcome is dictated by the chiral ligands coordinated to the metal center. For instance, dirhodium tetraacetate complexes with chiral carboxylate or carboxamidate ligands can effectively induce asymmetry. nih.govrsc.org
Chiral Metal-Organic Frameworks (MOFs) have also emerged as highly effective heterogeneous catalysts for asymmetric cyclopropanation. researchgate.net These crystalline, porous materials can be engineered with chiral catalytic sites, offering high diastereoselectivities and enantioselectivities. researchgate.net Their tunable channel sizes can influence the substrate approach to the active site, thereby enhancing stereocontrol. researchgate.net
Table 1: Examples of Asymmetric Cyclopropanation using Chiral Catalysts
| Catalyst/System | Alkene Substrate | Diazo Compound | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Rh₂(S-DOSP)₄ | Styrene | Methyl p-tolyldiazoacetate | >97:3 | 77% | 59% | nih.gov |
| Rh₂(S-TCPTAD)₄ | Ethyl acrylate | Methyl p-tolyldiazoacetate | >95:5 | 84% | 71% | nih.gov |
| Chiral Ru-porphyrin | Styrene derivative | Diazoacetonitrile | 20-50% de | 41-71% | Moderate | researchgate.net |
Note: The data presented are for representative cyclopropanation reactions and may not directly reflect the synthesis of an N-(1-ethylpropyl)cyclopropanamine precursor, but illustrate the efficacy of the described methods.
Diastereoselective Cyclopropanation Utilizing Chiral Auxiliaries and Ylides
Diastereoselective cyclopropanation offers an alternative strategy to control stereochemistry, often employing a chiral auxiliary temporarily attached to the substrate. nih.gov This auxiliary directs the cyclopropanating agent to a specific face of the double bond, leading to the formation of a single diastereomer. After the reaction, the auxiliary can be cleaved to reveal the chiral cyclopropane. Common chiral auxiliaries include Evans oxazolidinones and camphorsultam. nih.gov
The reaction of α,β-unsaturated compounds bearing a chiral auxiliary with sulfur ylides is a well-established method for diastereoselective cyclopropanation. researchgate.net The stereochemical outcome is influenced by the steric and electronic properties of the chiral auxiliary. nih.gov Similarly, chiral ylides can be used to induce asymmetry in reactions with achiral α,β-unsaturated substrates. researchgate.net
Table 2: Diastereoselective Cyclopropanation using Chiral Auxiliaries
| Chiral Auxiliary | Substrate Type | Reagent | Diastereomeric Excess (de) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Oppolzer's Sultam | Cinnamic acid derivative | Diazomethane | High | Good | researchgate.net |
| (R)-BINOL | Arylglyoxal | Grignard reagents | Moderate to excellent | High | nih.gov |
Note: This table provides examples of diastereoselective cyclopropanation using chiral auxiliaries, illustrating a viable pathway to chiral cyclopropane intermediates.
Strain-Release Driven Additions to Cyclopropenes for Enantiomerically Enriched Cyclopropane Derivatives
Strain-release driven reactions offer a unique approach to the synthesis of complex cyclopropane structures. Cyclopropenes, being highly strained molecules, can undergo formal [3+2] cycloadditions with various partners. chemrxiv.org The driving force for these reactions is the release of ring strain, leading to the formation of more stable products. chemrxiv.org When chiral catalysts are employed, this strategy can provide access to enantiomerically enriched cyclopropane derivatives. For example, iridium-catalyzed asymmetric cycloadditions between vinylcyclopropanes and other reactants have been developed. chemrxiv.org While less common for the synthesis of simple cyclopropylamines, these methods are powerful for constructing densely functionalized cyclopropane rings.
Functionalization Strategies for the this compound Scaffold
Once a suitable cyclopropane core is synthesized, the next crucial step is the introduction of the 1-ethylpropyl group onto the nitrogen atom. This can be achieved through various C-N bond-forming reactions.
Amination Reactions for N-Substitution
A direct and efficient method for the synthesis of this compound is reductive amination. This reaction typically involves the condensation of cyclopropanecarboxaldehyde (B31225) with 1-ethylpropylamine (also known as pentan-3-amine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation.
Alternatively, cyclopropylamine (B47189) can be reacted with 3-pentanone (B124093) under reductive amination conditions to yield the target compound. Another powerful method for forming the C-N bond is the palladium-catalyzed amination of an aryl or vinyl halide (or triflate) with an amine, a reaction known as the Buchwald-Hartwig amination. researchgate.net A variation of this could involve the coupling of a halocyclopropane with 1-ethylpropylamine.
Table 3: Representative N-Alkylation and Amination Reactions
| Substrate 1 | Substrate 2 | Catalyst/Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aryl bromide | Cyclopropylamine | Pd₂(dba)₃/BINAP/NaOtBu | N-Arylcyclopropylamine | 43-99% | researchgate.net |
| Benzyl (B1604629) halide | Amine | NMO/NaBH₄/Montmorillonite K-10 | N-Alkylated amine | Good to excellent | researchgate.net |
Note: The data illustrates general N-alkylation and amination methods that could be adapted for the synthesis of this compound.
Derivatization of Cyclopropylamine Intermediates in Multi-Step Synthesis
The synthesis of this compound can also be envisioned as part of a multi-step sequence where cyclopropylamine or a derivative thereof serves as a key intermediate. vapourtec.comlittleflowercollege.edu.in For example, a synthetic route could begin with the formation of a protected cyclopropylamine, such as N-Boc-cyclopropylamine. This protected intermediate can then be subjected to various transformations before the final alkylation step.
Protecting Group Chemistry in Cyclopropanamine Synthesis and Transformations
In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools. total-synthesis.com They act as temporary shields for reactive functional groups, ensuring that chemical transformations occur only at desired locations within a molecule. total-synthesis.comwikipedia.org For cyclopropanamine synthesis, the primary or secondary amine functionality is often the site requiring protection to prevent unwanted side reactions during subsequent synthetic steps. organic-chemistry.org
The selection of a suitable protecting group is governed by its stability under various reaction conditions and the ease of its selective removal without affecting other parts of the molecule. organic-chemistry.org In the context of synthesizing N-substituted cyclopropanamines, the amine is typically converted into a less nucleophilic derivative, such as a carbamate (B1207046) or an amide. organic-chemistry.orgresearchgate.net This strategy prevents the amine from reacting with electrophiles while other transformations are carried out. organic-chemistry.org
Commonly used protecting groups for amines that are applicable to cyclopropanamine synthesis include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.netnih.gov
Boc Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). It is known for its stability in the presence of nucleophiles and bases but can be easily removed under acidic conditions (e.g., using trifluoroacetic acid). researchgate.net
Cbz Group: The Cbz group is installed using benzyl chloroformate (Cbz-Cl). This group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation, which reduces it to toluene (B28343) and releases the free amine. researchgate.net
The choice between these and other protecting groups allows for an "orthogonal" strategy, where one group can be removed selectively in the presence of another, a crucial concept in the synthesis of complex molecules with multiple functional groups. organic-chemistry.orgjocpr.com For instance, an acid-labile Boc group can be removed without affecting a hydrogenation-labile Cbz group. The development of novel, polar protecting groups like N,N-dimethylaminooxy carbonyl (Dmaoc) also offers advantages in improving the solubility of peptide intermediates, a strategy that could be beneficial in the synthesis of complex cyclopropanamine derivatives. frontiersin.org
| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Key Characteristics |
|---|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | -C(O)OC(CH₃)₃ | Di-tert-butyl dicarbonate | Acidic (e.g., TFA, HCl) | Stable to base and nucleophiles. researchgate.net |
| Benzyloxycarbonyl (Cbz or Z) | -C(O)OCH₂C₆H₅ | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acid and base. researchgate.net |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | -C(O)O-CH₂-Fluorene | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) | Base-labile, orthogonal to Boc and Cbz. organic-chemistry.orggoogle.com |
Development of Novel Synthetic Routes
The quest for more efficient and sustainable chemical syntheses has driven the development of innovative routes to complex amines, including derivatives of cyclopropanamine. Modern approaches prioritize step- and atom-economy by combining multiple transformations into single-pot operations.
Cascade Reactions and Multicomponent Cyclizations Incorporating Cyclopropanamine Precursors
Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur sequentially in a single reaction vessel without isolating intermediates. nih.gov This approach significantly increases efficiency by reducing the number of purification steps, saving time, and minimizing waste. nih.gov
Multicomponent reactions (MCRs), in which three or more reactants combine in a one-pot procedure to form a product containing structural elements of all starting materials, represent another highly efficient synthetic strategy. organic-chemistry.orgnih.gov These reactions are particularly valuable for rapidly building molecular complexity from simple precursors. rsc.org
For the synthesis of this compound and its derivatives, MCRs can be envisioned that construct the substituted amine in a single step. For example, a three-component reaction could involve an aldehyde, an amine (like cyclopropanamine), and a nucleophile. The initial condensation of the amine and aldehyde forms an imine or iminium ion, which is then attacked by the nucleophile. nih.govacs.org Recent advances have enabled the multicomponent synthesis of α-branched tertiary amines by coupling secondary amines, enolizable aldehydes, and non-activated alkyl iodides. acs.org Similarly, nickel-catalyzed multicomponent couplings of alkenes, aldehydes, and amides provide a modular route to diverse allylic amines. rsc.org While not directly yielding this compound, these methodologies showcase the potential for developing a convergent synthesis where cyclopropanamine or a precursor is used as one of the components.
| Reaction Type | Description | Key Advantages | Potential Application for Cyclopropanamines |
|---|---|---|---|
| Cascade Reaction | Multiple reactions occur in one pot without changing conditions. nih.gov | High efficiency, reduced waste, access to complex structures. nih.gov | Sequential cyclopropanation and amination of a suitable substrate. |
| Multicomponent Reaction (MCR) | Three or more reactants combine in a single step. organic-chemistry.org | Rapid increase in molecular complexity, high atom economy. organic-chemistry.orgrsc.org | Coupling of cyclopropanamine, an aldehyde (e.g., pentan-3-one precursor), and a third component. |
Photoredox Catalysis in Cyclopropanamine and Derivative Synthesis
Visible-light photoredox catalysis has emerged as a transformative technology in organic synthesis, enabling the construction of chemical bonds under exceptionally mild conditions. sigmaaldrich.com This approach uses a photocatalyst (often a ruthenium or iridium complex) that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. sigmaaldrich.comnih.gov
This methodology has proven particularly effective for C-N bond formation. polyu.edu.hkvirginia.edu In a typical reaction, the excited photocatalyst can oxidize or reduce a substrate to generate a radical, which then engages in the bond-forming step. Such reactions offer a powerful alternative to traditional metal-catalyzed cross-coupling methods. virginia.edu
The synthesis of cyclopropanamine derivatives has directly benefited from these advancements. nih.gov One reported method involves the photoredox-catalyzed bromonitroalkylation of alkenes. nih.gov In this process, bromonitromethane (B42901) serves as a source for both a nitroalkyl radical and a bromine atom, which add across an alkene in a 1,3-difunctionalization reaction. The resulting γ-bromonitroalkane can then be cyclized in the presence of a base to form a nitrocyclopropane, a versatile precursor that can be reduced to the corresponding cyclopropylamine. nih.govresearchgate.net This strategy provides a modular entry to diversely substituted cyclopropylamines. nih.gov
Another relevant application is the photoredox-coupled ring-opening oxo-amination of aryl cyclopropanes. nih.govresearchgate.net While this reaction functionalizes an existing cyclopropane rather than forming it, it highlights the ability of photoredox catalysis to activate the otherwise stable cyclopropane ring towards C-C bond cleavage and subsequent C-N bond formation through nucleophilic attack. nih.gov
| Reaction | Catalyst System | Key Intermediates | Significance | Reference |
|---|---|---|---|---|
| Bromonitroalkylation of Alkenes | Iridium-based photocatalyst, visible light | Nitroalkyl radical | Forms γ-bromonitroalkanes, precursors to nitrocyclopropanes and cyclopropylamines. | nih.gov |
| Oxo-amination of Aryl Cyclopropanes | Ruthenium-based photocatalyst, visible light | Cyclopropyl (B3062369) aryl radical cation | Functionalizes aryl cyclopropanes via ring-opening C-N bond formation. | nih.govresearchgate.net |
| Aryl-Amine Cross-Coupling | Dual Nickel/Photoredox catalysis | Amine radical | Enables the synthesis of various amines under mild conditions. | virginia.edu |
Mechanistic Investigations of N 1 Ethylpropyl Cyclopropanamine Transformations
Ring-Opening Reactions of N-Substituted Cyclopropanes
The release of ring strain is a primary driving force for the reactions of cyclopropane (B1198618) derivatives. For N-substituted cyclopropanes, several pathways for ring-opening have been identified, often facilitated by external reagents or energy sources.
Oxidative Ring-Opening Pathways
Oxidative radical ring-opening reactions provide a powerful method for the formation of functionalized acyclic compounds from cyclopropane derivatives. beilstein-journals.orgnih.govresearchgate.netnih.gov These reactions typically involve the generation of a radical species which initiates the cleavage of a C-C bond within the three-membered ring. beilstein-journals.orgresearchgate.net For N-substituted cyclopropanes, this can be initiated through single electron transfer (SET) processes, often involving photoredox catalysis or metal catalysts. nih.gov The process can lead to the formation of nitrogen-centered radicals, which then trigger the ring-opening cascade to form a more stable alkyl radical, ultimately leading to various functionalized products. beilstein-journals.org
Lewis-Acid Catalyzed Ring Transformations
Lewis acids are frequently employed to activate cyclopropanes, particularly donor-acceptor cyclopropanes, towards ring-opening. nih.govuni-regensburg.deresearchgate.net By coordinating to an acceptor group on the cyclopropane, the Lewis acid enhances the electrophilicity of the ring, facilitating nucleophilic attack and subsequent cleavage. nih.gov In the context of N-substituted cyclopropanes, if an appropriate acceptor group is also present, a Lewis acid can promote ring-opening to form a zwitterionic intermediate. This intermediate can then be trapped by various nucleophiles. nih.govresearchgate.net Studies have shown that a range of Lewis acids, including those based on ytterbium, gallium, and titanium, can be effective in catalyzing these transformations. uni-regensburg.deresearchgate.net The reaction of donor-acceptor cyclopropanes with thioureas, for example, can lead to a cascade reaction involving SN1-type ring-opening and cyclization. uni-regensburg.de
Nucleophilic Attack and Subsequent Ring Cleavage Mechanisms
The direct nucleophilic opening of cyclopropanes is a fundamental reaction manifold. marquette.edu In the case of electrophilically activated cyclopropanes, strong nucleophiles can attack one of the ring carbons, leading to the cleavage of a distal C-C bond. marquette.edu For N-substituted cyclopropanes, the nitrogen atom itself can influence the regioselectivity of the attack. In donor-acceptor systems, the nucleophile typically attacks the carbon adjacent to the donor group. The reaction often proceeds via a transition state where C-C bond breaking is significantly advanced, leading to a dipolar intermediate that is subsequently protonated or otherwise functionalized. marquette.edu
Enzymatic Catalysis of Cyclopropane Ring-Opening Reactions
While the enzymatic catalysis of ring-opening for the specific compound N-(1-ethylpropyl)cyclopropanamine has not been documented, enzymes are known to catalyze the formation and cleavage of cyclopropane rings in various natural products. This demonstrates the biological precedent for such transformations. For instance, terpene synthases and squalene (B77637) synthase are known to manage carbocation intermediates that can lead to or derive from cyclopropane-containing structures. These enzymatic processes highlight nature's ability to control the high reactivity of strained rings to achieve specific synthetic outcomes.
Cycloaddition and Rearrangement Reactions of Nitrogen-Substituted Cyclopropane Derivatives
Beyond simple ring-opening, N-substituted cyclopropanes are valuable three-carbon synthons for constructing more complex cyclic and polycyclic systems through cycloaddition and rearrangement reactions.
Formal Cycloaddition Reactions (e.g., [3+2], [4+1], [3+3] Annulations)
Nitrogen-substituted donor-acceptor cyclopropanes are well-established as 1,3-dipole synthons for formal cycloaddition reactions. nih.gov Upon activation, typically with a Lewis acid, the cyclopropane ring opens to form a zwitterionic intermediate that can be trapped by a variety of dipolarophiles or other reaction partners.
[3+2] Cycloadditions: These are among the most studied cycloadditions involving aminocyclopropanes, leading to the formation of five-membered rings. These reactions are valuable for synthesizing nitrogen-containing heterocyclic scaffolds. nih.gov
[4+1] Annulations: Less common but equally powerful, these reactions involve the cyclopropane acting as a four-carbon component after a rearrangement, or reacting with a one-atom component. For instance, fused bicyclic cyclopropanes can undergo a Lewis acid-catalyzed formal [4+1]-cycloaddition with thioureas acting as a bis-nucleophile. uni-regensburg.de
[3+3] Annulations: These reactions provide access to six-membered rings and have been reported for donor-acceptor cyclopropanes reacting with various three-atom partners. nih.gov
The specific participation of this compound in these cycloaddition reactions has not been reported. The electronic and steric properties of the 1-ethylpropyl group would be expected to influence the reactivity and selectivity of such transformations.
Rearrangements of Nitrogen-Substituted Cyclopropane Systems
The cyclopropane ring, while relatively stable, is susceptible to various rearrangement reactions, often driven by the relief of ring strain. In nitrogen-substituted systems like this compound, the nature of these transformations is influenced by the substituents on both the ring and the nitrogen atom. Mechanistic studies on related cyclopropane derivatives provide insight into potential rearrangement pathways.
One of the most studied rearrangements is the vinylcyclopropane-cyclopentene rearrangement. nih.gov This transformation can be initiated thermally or, more efficiently, through catalysis by transition metals such as Ni(0), Rh(I), or Au(I). nih.govresearchgate.netnih.gov The generally accepted mechanism for the metal-catalyzed process involves several steps: oxidative addition of the metal to the cyclopropane ring to form a metallacyclobutane intermediate, followed by a haptotropic shift and subsequent reductive elimination to yield the cyclopentene (B43876) ring. nih.gov The presence and nature of substituents on the cyclopropane ring significantly affect the reaction conditions and outcomes. For instance, 1,1-disubstituted vinylcyclopropanes can rearrange at room temperature, whereas 1,2-disubstituted systems may require elevated temperatures. nih.gov While this compound itself lacks the vinyl group necessary for this specific rearrangement, the principles underscore the reactivity of the cyclopropane C-C bonds.
Another important class of rearrangements is sigmatropic rearrangements. beilstein-journals.orgnih.gov For example, Au(I)-catalyzed researchgate.netresearchgate.net-sigmatropic rearrangements of propargylic esters containing a cyclopropyl (B3062369) group have been studied as a means to probe reaction mechanisms. nih.govnih.gov These studies provide experimental evidence for the reversibility of such rearrangements, proceeding through Au(I)-coordinated allene (B1206475) intermediates. nih.gov The introduction of a nitrogen atom on the cyclopropane ring can influence the electronic properties of the system, potentially participating in or directing such rearrangements, although specific studies on N-alkylcyclopropanamines are less common. The stability of the C-N bond is a key factor, as its bond dissociation energy is comparable to that of a C-C bond, making various ring-opening and rearrangement reactions theoretically plausible. researchgate.net
| Rearrangement Type | Typical Substrate | Key Mechanistic Feature | Catalyst/Conditions |
|---|---|---|---|
| Vinylcyclopropane-Cyclopentene | Vinylcyclopropane (B126155) | Formation of a metallacyclobutane intermediate | Ni(0), Rh(I), Heat nih.govresearchgate.net |
| researchgate.netresearchgate.net-Sigmatropic (Claisen/Cope) | Allyl vinyl ethers, 1,5-dienes | Concerted pericyclic reaction through a six-membered transition state | Heat, Lewis Acids (e.g., Au(I)) nih.gov |
| Ireland-Claisen Rearrangement | Cyclopropenylcarbinyl esters | researchgate.netresearchgate.net-sigmatropic shift of a silyl (B83357) ketene (B1206846) acetal (B89532) intermediate | Base (KHMDS), Me3SiCl beilstein-journals.org |
Reaction Pathways of the Amine Moiety
The secondary amine group in this compound is a key locus of reactivity, capable of undergoing a variety of transformations typical of such functional groups.
Reactions with Electrophilic Reagents (e.g., Hypochlorite)
Secondary amines react readily with electrophiles due to the nucleophilic nature of the lone pair of electrons on the nitrogen atom. A classic example is the reaction with hypohalites, such as sodium hypochlorite (B82951) (NaOCl). The reaction of a secondary amine with hypochlorite typically yields an N-chloroamine. This occurs through the nucleophilic attack of the amine nitrogen on the electrophilic chlorine atom of hypochlorous acid (HOCl), which is in equilibrium with hypochlorite.
The oxidation of various amines by sodium hypochlorite has been studied, and the products can vary depending on the substrate and reaction conditions. surrey.ac.uk While primary aromatic amines can be oxidized to complex products like azo compounds, secondary amines are generally expected to form N-chloroamines as stable intermediates. researchgate.netsurrey.ac.uk Further reaction of these N-chloroamines can occur under more forcing conditions, but the initial step is the formation of the N-Cl bond. This reactivity is analogous to the first step of the well-known Hofmann and Weerman degradations, where an amide reacts with hypochlorite. wikipedia.org
| Amine Type | Electrophile | Primary Product | Reference |
|---|---|---|---|
| Secondary Amine | Sodium Hypochlorite (NaOCl) | N-Chloroamine | researchgate.net |
| Secondary Amine | Acyl Chloride (RCOCl) | Tertiary Amide | youtube.com |
| Secondary Amine | Sulfonyl Chloride (RSO2Cl) | Sulfonamide | nih.gov |
| Tertiary Amine | Aqueous Chlorine | Chlorammonium species (R3N+-Cl) | researchgate.net |
Formation of Sulfonamide and Amide Derivatives
The nucleophilic character of the secondary amine in this compound allows for the straightforward synthesis of sulfonamide and amide derivatives, which are important functional groups in medicinal chemistry. nih.govnih.gov
Sulfonamide Formation: The most common method for preparing a sulfonamide from a secondary amine is its reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. nih.gov The mechanism is a nucleophilic acyl substitution at the sulfur atom:
The amine's nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride.
The chloride ion is displaced as a leaving group.
A base (often a tertiary amine like triethylamine (B128534) or pyridine, or even an excess of the starting amine) neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
This method is highly efficient for preparing a wide range of sulfonamides from aliphatic and aromatic amines. nih.gov One-pot methods starting from thiols or sulfonic acids have also been developed. organic-chemistry.org
Amide Formation: Similarly, amides are readily formed from secondary amines. A standard laboratory method involves the reaction with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride. youtube.comyoutube.com The mechanism is analogous to sulfonamide formation, involving nucleophilic attack on the carbonyl carbon followed by the elimination of a leaving group (e.g., chloride). youtube.com
For direct coupling of a carboxylic acid with an amine, which is often preferred to avoid harsh reagents, coupling agents are used. nih.gov Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives like 4-Dimethylaminopyridine (DMAP) or 1-Hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions. nih.gov EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the stable amide bond. nih.gov
| Desired Derivative | Reagent Class | Specific Examples | Role | Reference |
|---|---|---|---|---|
| Sulfonamide | Sulfonyl Halide | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | Electrophilic sulfur source | nih.gov |
| Amide | Acyl Halide / Anhydride | Acetyl chloride, Acetic anhydride | Electrophilic carbonyl source | youtube.comyoutube.com |
| Amide | Coupling Agents | EDC, DMAP, HOBt | Activate carboxylic acid for amine attack | nih.gov |
Stereochemical Control and Chiral Recognition in N 1 Ethylpropyl Cyclopropanamine Chemistry
Enantio- and Diastereocontrol in Synthesis
The construction of the chiral cyclopropane (B1198618) ring and the introduction of the N-(1-ethylpropyl) group with specific stereochemistry necessitates the use of sophisticated synthetic strategies. These often involve the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of key bond-forming reactions.
Influence of Chiral Catalysts on Product Stereoselectivity
Chiral catalysts are instrumental in asymmetric synthesis, enabling the conversion of achiral or racemic starting materials into enantioenriched products. In the context of cyclopropanamine synthesis, transition-metal catalysts, organocatalysts, and biocatalysts have all demonstrated utility.
Transition-metal catalysis, particularly with complexes of rhodium, copper, and cobalt, has been a cornerstone of asymmetric cyclopropanation. nih.govorganic-chemistry.org Chiral rhodium complexes, for instance, have been shown to catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes with high yields, excellent enantiomeric excess (ee), and diastereomeric ratios (dr). organic-chemistry.org The stereoselectivity is often attributed to the specific coordination between the chiral catalyst and the substrates. organic-chemistry.org Similarly, chiral cobalt(II) porphyrin catalysts exhibit remarkable stereocontrol in cyclopropanation reactions, often leading to complete diastereocontrol for the trans isomer. nih.gov Chiral salen-Mo catalysts have also emerged for the asymmetric deoxygenative cyclopropanation of 1,2-dicarbonyl compounds, providing good enantioselectivities and yields. acs.org
Phase-transfer catalysis using chiral cinchona alkaloid-based ammonium (B1175870) salts represents another effective strategy. This method has been successfully applied to the cyclopropanation of chalcones with bromomalonates, yielding products with high enantiomeric ratios. nih.gov The success of this approach often hinges on the presence of a free hydroxyl group on the cinchona alkaloid catalyst and carefully optimized reaction conditions. nih.gov
Biocatalysis, utilizing engineered enzymes, offers a green and highly selective alternative. Engineered myoglobin (B1173299) variants have been developed as efficient catalysts for asymmetric cyclopropanation, enabling the synthesis of chiral cyclopropane cores of several drugs with exceptional diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). rochester.edu These biocatalytic systems can outperform traditional methods and allow for multigram-scale synthesis. rochester.edu
| Catalyst Type | Example Catalyst | Substrates | Stereoselectivity |
| Transition Metal | Chiral Rhodium(III) Complex | β,γ-unsaturated ketoesters, sulfoxonium ylides | up to 99% ee, >20:1 dr organic-chemistry.org |
| Transition Metal | Chiral Cobalt(II) Porphyrin | Olefins, diazoacetates | Complete trans diastereoselectivity nih.gov |
| Transition Metal | Chiral Salen-Mo | 1,2-dicarbonyl compounds | Good enantioselectivities acs.org |
| Phase-Transfer | Cinchona Alkaloid Ammonium Salt | Chalcones, bromomalonates | up to 91:9 er nih.gov |
| Biocatalyst | Engineered Myoglobin | Styrenes, α-diazoacetate reagents | 98–99.9% de, 96–99.9% ee rochester.edu |
Role of Chiral Auxiliaries in Inducing Stereospecificity
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This strategy is particularly valuable for achieving high levels of stereocontrol in a variety of reactions.
In the synthesis of cyclopropane-containing compounds, chiral auxiliaries can be employed in several ways. One approach involves a sequence of aldol (B89426)–cyclopropanation–retro-aldol reactions, where a chiral auxiliary directs the initial asymmetric aldol reaction, and the resulting stereocenter influences the subsequent diastereoselective cyclopropanation. rsc.org
Another innovative strategy is the concept of a "catalytically formed chiral auxiliary." nih.gov In this method, an auxiliary is generated through an asymmetric catalytic process and then guides the diastereoselective functionalization of the molecule. nih.gov For example, a chiral oxazolidine (B1195125) auxiliary, formed via a Pd-catalyzed enantioselective carboetherification, can control the stereochemistry of subsequent cyclopropanation and epoxidation reactions. nih.gov This approach offers the advantage of using a single chiral source to control multiple, mechanistically distinct transformations. nih.gov Evans' chiral oxazolidinones are another widely used class of auxiliaries that have proven effective in a range of asymmetric transformations, including those that could be adapted for the synthesis of complex cyclopropane derivatives. researchgate.net
Strategies for Chiral Resolution and Enantiomeric Enrichment of Cyclopropanamine Intermediates
While asymmetric synthesis aims to directly produce a single enantiomer, chiral resolution remains a vital technique for separating racemic mixtures. This is particularly relevant when an enantioselective synthesis is not available or does not provide sufficient enantiomeric purity.
One common method for resolving racemic carboxylic acid intermediates, which can be precursors to cyclopropanamines, is through the formation of diastereomeric salts with a chiral resolving agent. Cinchona alkaloids, such as cinchonine (B1669041) and cinchonidine, are frequently used for this purpose. mdpi.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomers of the carboxylic acid can be recovered. This method has been successfully used to obtain enantiomerically enriched cyclopropanecarboxylic acids with ee > 95% on a multi-gram scale. mdpi.com
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is another powerful technique for both analytical and preparative-scale enantiomeric separation. nih.govnih.gov Chiralcel OD and Chiralcel OJ are examples of CSPs that have been used to resolve racemic mixtures of trans-1,2-disubstituted cyclopropanes. nih.gov The separation is based on the differential interactions (e.g., dipole-dipole, hydrogen bonding, π-π interactions) between the enantiomers and the chiral stationary phase. nih.gov This method can also be used to determine the optical purity of the separated enantiomers. nih.gov
Methodologies for Absolute Stereochemistry Determination of Cyclopropylamine (B47189) Derivatives
Determining the absolute configuration of a chiral molecule is a crucial final step in any stereoselective synthesis. Several techniques are available for this purpose.
X-ray crystallography is considered the gold standard for unambiguous determination of absolute configuration. purechemistry.orgrochester.edu This technique provides a three-dimensional structure of a molecule, revealing the precise spatial arrangement of its atoms. However, it requires the formation of a suitable single crystal, which can be a challenging and time-consuming process.
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine absolute configuration, often by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent, such as Mosher's acid. stackexchange.com The resulting diastereomers will have distinct NMR spectra, and analysis of the chemical shift differences can allow for the assignment of the absolute configuration. stackexchange.com The use of chiral solvating agents can also induce chemical shift differences between enantiomers in their NMR spectra. stackexchange.com
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical spectroscopic techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. stackexchange.com By comparing the experimentally measured spectrum with the spectrum calculated for a known absolute configuration using computational methods like Density Functional Theory (DFT), the absolute stereochemistry can be determined. purechemistry.org
In cases where a new chiral compound is chemically related to a known compound, a comparison of their optical rotations can provide evidence for the absolute configuration. stackexchange.com However, this method is not definitive and is most reliable when the compounds have very similar structures. For complex molecules like marine-derived cyclopeptides, the absolute configuration of amino acid residues is often determined by acidic hydrolysis followed by liquid chromatography (LC) analysis, frequently using Marfey's method. mdpi.com
Computational and Theoretical Chemistry of N 1 Ethylpropyl Cyclopropanamine Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(1-ethylpropyl)cyclopropanamine. These methods provide a detailed picture of the electron distribution and the energetic factors that govern its chemical behavior.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a standard tool for investigating the reaction mechanisms of cyclopropane-containing molecules. For this compound, DFT calculations can elucidate the pathways of various transformations, such as ring-opening reactions, cycloadditions, and rearrangements. These studies involve mapping the potential energy surface to identify transition states and intermediates, thereby providing a quantitative understanding of reaction barriers and kinetics.
Research on related N-substituted cyclopropanes has demonstrated that the nitrogen substituent can significantly influence the regioselectivity and stereoselectivity of these reactions. For instance, in acid-catalyzed ring-opening reactions, the protonation of the nitrogen atom can facilitate the cleavage of a distal C-C bond of the cyclopropane (B1198618) ring. DFT calculations can model the transition states for different cleavage pathways, predicting the most likely outcome.
Table 1: Representative Reaction Types of N-Substituted Cyclopropanes Investigated by DFT
| Reaction Type | Description | Key Insights from DFT |
| Ring-Opening | Cleavage of the cyclopropane ring, often initiated by an electrophile or through thermal activation. | Determination of activation energies for different bond cleavages, prediction of regioselectivity based on substituent effects. |
| [3+2] Cycloaddition | Reaction of the cyclopropane ring as a three-carbon component with a two-atom partner. | Elucidation of concerted versus stepwise mechanisms, prediction of stereochemical outcomes. |
| Rearrangement | Isomerization reactions, such as the vinylcyclopropane (B126155) rearrangement. | Mapping of complex potential energy surfaces involving multiple transition states and intermediates. |
Interactive Data Table:
Ab Initio Methods for Cyclopropane Ring Strain Analysis and Energetics
The cyclopropane ring is characterized by significant ring strain, a consequence of its compressed C-C-C bond angles (60°) compared to the ideal tetrahedral angle (109.5°). Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are particularly well-suited for accurately quantifying this strain energy.
For this compound, the substitution on the nitrogen atom can modulate the ring strain. The electron-donating nature of the alkyl group can influence the electronic structure of the ring. High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, can provide precise values for the strain energy. These calculations typically involve the use of homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, to isolate the strain energy. The calculated strain energy is a critical parameter for understanding the thermodynamic driving force for ring-opening reactions.
Table 2: Calculated Ring Strain Energies of Substituted Cyclopropanes
| Substituent | Method | Basis Set | Ring Strain Energy (kcal/mol) |
| -H | MP2 | cc-pVTZ | 27.5 |
| -CH3 | MP2 | cc-pVTZ | 26.9 |
| -NH2 | MP2 | cc-pVTZ | 27.1 |
| -N(CH3)2 | B3LYP | 6-31G* | 26.5 |
Interactive Data Table:
Molecular Dynamics Simulations and Conformational Analysis
This compound possesses significant conformational flexibility due to the rotatable bonds in the N-(1-ethylpropyl) group. Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of this molecule over time. By simulating the motion of atoms based on a force field, MD can reveal the preferred conformations, the energy barriers between them, and the dynamics of their interconversion.
Key conformational variables for this compound include the torsion angles around the C(ring)-N bond and the C-C bonds within the ethylpropyl substituent. MD simulations can identify the most stable rotamers and quantify their relative populations. This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. Conformational analysis can also be performed using quantum mechanical methods by systematically rotating bonds and calculating the energy of each conformation to build a potential energy surface.
Table 3: Key Conformational Parameters of N-Alkylcyclopropanamines
| Parameter | Description | Typical Range of Motion |
| C-N Torsion Angle | Rotation around the bond connecting the cyclopropane ring and the nitrogen atom. | Can adopt multiple stable conformations (e.g., gauche, anti). |
| N-C-C-C Torsion Angles | Rotations within the 1-ethylpropyl group. | Highly flexible, leading to a large number of possible conformers. |
| Nitrogen Inversion | Pyramidal inversion at the nitrogen center. | Generally a low-energy process for secondary amines. |
Interactive Data Table:
Predictive Modeling of Spectroscopic Parameters and Molecular Properties from Theoretical Approaches
Theoretical methods are invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of this compound. For example, DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method can accurately predict NMR chemical shifts (¹H and ¹³C). nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical NMR spectra that can be compared with experimental data for structure verification. The accuracy of these predictions is often improved by considering solvent effects and by averaging over multiple low-energy conformations obtained from MD simulations or conformational searches.
Other molecular properties that can be predicted include vibrational frequencies (for comparison with IR and Raman spectra), electronic absorption spectra (UV-Vis), and ionization potentials. These predictions not only assist in experimental characterization but also provide a deeper understanding of the electronic structure and bonding within the molecule.
Table 4: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Related Cyclopropanamine
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C(ring, CH) | 35.2 | 34.8 |
| C(ring, CH2) | 8.5 | 8.1 |
| C(alpha to N) | 55.1 | 54.7 |
| C(beta to N) | 28.9 | 28.5 |
Interactive Data Table:
Computational Design of Novel Cyclopropanamine Derivatives and Catalytic Systems
Computational chemistry plays a crucial role in the rational design of novel molecules with desired properties. Starting from the structure of this compound, computational methods can be used to design new derivatives with, for example, enhanced biological activity or improved catalytic performance. This involves in silico screening of virtual libraries of compounds, where modifications are made to the parent structure and their properties are evaluated computationally.
Furthermore, computational approaches are instrumental in designing catalysts for reactions involving cyclopropanamines. For instance, recent work has focused on the computational design of enzymes, or "cyclopropanases," that can perform stereoselective cyclopropanation reactions. chemrxiv.org These studies use a combination of quantum mechanics and molecular mechanics (QM/MM) to model the reaction within the enzyme's active site, allowing for the rational design of mutations that can enhance catalytic efficiency and selectivity. Similar principles can be applied to the design of small molecule catalysts for reactions of this compound.
Table 5: Strategies in Computational Design of Cyclopropanamine Systems
| Design Goal | Computational Approach | Key Output |
| Novel Bioactive Derivatives | 3D-QSAR, Molecular Docking, Virtual Screening | Prediction of binding affinities to biological targets, identification of lead compounds. |
| Improved Catalysts | QM/MM Simulations, Transition State Modeling | Design of catalyst active sites with enhanced activity and selectivity. |
| Tailored Physicochemical Properties | DFT, MD Simulations | Prediction of properties like solubility, lipophilicity, and metabolic stability for optimized drug-like characteristics. |
Interactive Data Table:
Advanced Spectroscopic Characterization Methodologies in N 1 Ethylpropyl Cyclopropanamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of N-(1-ethylpropyl)cyclopropanamine. One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. However, for a complete and detailed structural and stereochemical assignment, two-dimensional (2D) NMR techniques are indispensable.
Application of 2D NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY) for Connectivity and Relative Stereochemistry
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and the relative stereochemistry of the molecule.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org In this compound, COSY spectra would reveal correlations between the methine proton on the ethylpropyl group and the adjacent methylene (B1212753) and methyl protons, as well as correlations between the protons on the cyclopropyl (B3062369) ring.
Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC): These are heteronuclear correlation techniques that map the correlation between a proton and the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is instrumental in assigning the signals in the ¹³C NMR spectrum based on the more easily interpretable ¹H NMR spectrum. For this compound, HSQC or HMQC would definitively link each proton signal to its corresponding carbon atom in the ethyl, propyl, and cyclopropyl moieties.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining the spatial proximity of protons, irrespective of their through-bond connectivity. libretexts.org NOESY detects through-space interactions, providing crucial information for elucidating the relative stereochemistry and preferred conformations of the molecule. For instance, NOESY can reveal the spatial relationship between the protons of the ethylpropyl group and the protons of the cyclopropyl ring, offering insights into the molecule's three-dimensional structure.
A summary of the application of these 2D NMR techniques is presented in the table below.
| 2D NMR Technique | Information Gained | Application to this compound |
| COSY | ¹H-¹H through-bond coupling | Establishes connectivity within the ethylpropyl and cyclopropyl groups. |
| HSQC/HMQC | ¹H-¹³C one-bond correlation | Assigns carbon signals based on attached proton signals. |
| NOESY | ¹H-¹H through-space proximity | Determines relative stereochemistry and conformational preferences. |
Advanced NMR for Dynamic Processes and Conformational Studies
The flexibility of the this compound molecule, particularly the rotation around the C-N bond and the conformational dynamics of the ethylpropyl group, can be investigated using advanced NMR techniques. Dynamic NMR (DNMR) studies, which involve acquiring spectra at variable temperatures, can provide information about the energy barriers of these conformational changes. youtube.com At lower temperatures, the exchange between different conformations may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. youtube.com Computational methods are often used in conjunction with DNMR to model the conformational space and calculate the relative energies of different conformers. nih.gov
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis of Derivatives and Intermediates
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of this compound, its derivatives, and any intermediates formed during its synthesis. researchgate.net This high level of accuracy allows for the confident determination of the elemental composition of the molecule. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are particularly useful for analyzing complex mixtures and identifying trace-level impurities. thermofisher.com
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Impurity Profiling
Tandem mass spectrometry (MS/MS) provides an additional layer of structural information by analyzing the fragmentation patterns of a selected precursor ion. In an MS/MS experiment, the parent ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" that is characteristic of the molecule's structure. This technique is invaluable for confirming the identity of the compound and for identifying and characterizing impurities that may be present in a sample. The fragmentation patterns can help to pinpoint the location of modifications or substituents in derivatives of this compound.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Ring Strain Characterization
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretching and bending vibrations of the secondary amine, as well as the C-H stretching and bending vibrations of the alkyl and cyclopropyl groups. The position and intensity of these bands can confirm the presence of these functional groups.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C stretching vibrations of the cyclopropyl ring are often more intense in the Raman spectrum, which can be particularly useful for characterizing the strained three-membered ring.
The characteristic vibrational frequencies for the key functional groups in this compound are summarized below.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 |
| C-H (alkyl) | Stretching | 2850-3000 |
| C-H (cyclopropyl) | Stretching | ~3100 |
| C-N | Stretching | 1000-1250 |
| Cyclopropyl Ring | Ring "breathing" | ~1200 |
Integration of Machine Learning Approaches for Spectroscopic Data Interpretation
The vast amount of data generated by modern spectroscopic techniques has led to the integration of machine learning (ML) for more efficient and accurate interpretation. rsc.orgarxiv.org Machine learning algorithms can be trained on large datasets of spectroscopic data to recognize patterns that may not be apparent to a human observer. arxiv.orgpurdue.edu In the context of this compound research, ML models could be developed to:
Predict spectroscopic properties from the molecular structure.
Automatically identify the compound from its spectra.
Classify and quantify impurities in a sample based on their spectroscopic signatures. nih.gov
This integration of machine learning has the potential to significantly accelerate the analysis of spectroscopic data and enhance the depth of information that can be extracted. arxiv.org
X-ray Crystallography for Solid-State Structural Analysis and Absolute Configuration Confirmation
X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This powerful analytical method provides precise information on bond lengths, bond angles, and torsional angles, thereby offering a detailed portrait of the molecule's conformation. Furthermore, for chiral molecules, X-ray crystallography can be employed to establish the absolute configuration, a critical aspect in understanding stereospecific interactions in various chemical and biological contexts.
Despite a thorough search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), specific X-ray crystallographic data for this compound in its free base form has not been publicly reported. Consequently, detailed research findings such as crystal system, space group, unit cell dimensions, and atomic coordinates for this specific compound are not available at this time.
The absence of a published crystal structure for this compound means that an experimental, solid-state confirmation of its absolute configuration via anomalous dispersion is also not present in the current body of scientific literature. While other spectroscopic and chiroptical methods can provide valuable insights into the stereochemistry of a molecule, X-ray crystallography of a suitable single crystal remains the gold standard for absolute configuration assignment.
Role in Advanced Organic Synthesis and Materials Science
N-(1-ethylpropyl)cyclopropanamine as a Key Synthetic Building Block
The utility of a chemical compound as a synthetic building block is established through its documented role in the creation of more complex molecules. For this compound, specific evidence of this role is not present in the available scientific literature.
Precursors for Complex Nitrogen-Containing Scaffolds and Ring Systems
Nitrogen-containing scaffolds are fundamental to medicinal chemistry and materials science. While cyclopropylamines, in general, can serve as precursors to various nitrogen-containing heterocycles through ring-opening or rearrangement reactions, no specific research has been published detailing the use of this compound for the synthesis of such complex scaffolds or ring systems. The inherent strain and reactivity of the cyclopropane (B1198618) ring, combined with the nucleophilicity of the secondary amine, theoretically allow for such transformations, but documented examples for this specific compound are absent.
Intermediate in the Synthesis of Diverse Organic Compounds
Synthetic Routes to Advanced Functional Materials (e.g., Peptidomimetics)
The incorporation of constrained structural motifs is a key strategy in the design of advanced functional materials, including peptidomimetics. Peptidomimetics are designed to mimic natural peptides but often have improved stability and bioavailability. While the cyclopropane ring can act as a rigid scaffold in such molecules, there are no specific studies showing the use of this compound as a building block in the synthesis of peptidomimetics or other advanced functional materials.
Chiral this compound Derivatives as Ligands in Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. The effectiveness of this approach often relies on the design of chiral ligands that can control the stereochemical outcome of a reaction.
Design and Synthesis of Chiral Cyclopropane-Based Ligands
The development of novel chiral ligands is a continuous effort in organic chemistry. While various chiral cyclopropane-based ligands have been successfully synthesized and applied, there is no literature available on the specific design and synthesis of chiral ligands derived from this compound.
Application in Enantioselective Transition-Metal Catalysis (e.g., Allylic Alkylation, Hydrogenation)
Given the absence of reports on the synthesis of chiral ligands from this compound, it follows that there are no publications detailing their application in enantioselective transition-metal catalysis, such as palladium-catalyzed allylic alkylation or rhodium-catalyzed hydrogenation.
Role in Organocatalysis and Hybrid Catalytic Systems
The structural attributes of this compound, specifically the presence of a secondary amine moiety, position it as a potential candidate for an organocatalyst. Secondary amines are a cornerstone of organocatalysis, primarily through the formation of nucleophilic enamines or electrophilic iminium ions with carbonyl compounds.
While direct research on this compound as an organocatalyst is not extensively documented, its potential can be inferred from the well-established reactivity of other secondary amines in asymmetric catalysis. The chiral environment that could be created around the nitrogen atom, coupled with the steric bulk of the 1-ethylpropyl group, might influence the stereochemical outcome of reactions.
Table 1: Potential Organocatalytic Activation Modes of this compound
| Activation Mode | Reactant | Intermediate | Potential Application |
| Enamine Catalysis | Aldehyde or Ketone | Enamine | α-Functionalization of carbonyls |
| Iminium Ion Catalysis | α,β-Unsaturated Aldehyde or Ketone | Iminium Ion | Conjugate additions, Diels-Alder reactions |
Integration into Diverse Organic Transformations, exemplified by Sulfonamide and Triazolopyrimidine Formation
Beyond its potential catalytic activity, this compound serves as a valuable synthon for introducing the N-(1-ethylpropyl)cyclopropyl moiety into a variety of organic structures. This is particularly relevant in the synthesis of molecules with potential biological activity.
Sulfonamide Formation
Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of a sulfonamide typically involves the reaction of a primary or secondary amine with a sulfonyl chloride. This compound, as a secondary amine, can readily act as a nucleophile in this reaction, displacing the chloride from the sulfonyl chloride to form a stable sulfonamide linkage. This reaction provides a straightforward method for incorporating the unique N-(1-ethylpropyl)cyclopropyl group into a sulfonamide framework, allowing for the exploration of its effects on the pharmacological properties of the resulting molecule.
Table 2: General Reaction for the Synthesis of a Sulfonamide from this compound
| Reactant 1 | Reactant 2 | Product |
| This compound | R-SO₂Cl (Aryl or Alkyl Sulfonyl Chloride) | R-SO₂-N(CH(CH₂CH₃)₂)C₃H₅ |
Triazolopyrimidine Formation
The synthesis of triazolopyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, often involves the condensation of a hydrazine (B178648) or an aminotriazole with a β-dicarbonyl compound or its equivalent. While this compound would not typically be a core component in the initial ring-forming reactions of the triazolopyrimidine scaffold, it can be incorporated as a substituent.
For instance, a common strategy for functionalizing the triazolopyrimidine core is through nucleophilic aromatic substitution on a halogenated precursor. A chloro- or bromo-substituted triazolopyrimidine can react with this compound, where the amine acts as a nucleophile to displace the halide and form a new carbon-nitrogen bond. This post-synthesis modification allows for the introduction of the N-(1-ethylpropyl)cyclopropyl group at various positions on the triazolopyrimidine ring system, enabling the systematic investigation of structure-activity relationships.
Table 3: Exemplary Post-Synthetic Functionalization for Triazolopyrimidine Formation
| Reactant 1 | Reactant 2 | Product |
| Halogenated Triazolopyrimidine | This compound | N-(1-ethylpropyl)cyclopropyl-substituted Triazolopyrimidine |
Future Research Directions and Emerging Paradigms in N 1 Ethylpropyl Cyclopropanamine Chemistry
Development of Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of N-alkylated cyclopropanamines traditionally relies on methods that may not align with the principles of green chemistry. Future research will likely focus on developing more sustainable synthetic routes.
Key areas of development include:
Catalytic N-Alkylation: Moving away from stoichiometric alkylating agents, catalytic methods are a cornerstone of green chemistry. The direct amination of alcohols, catalyzed by transition metals, presents a highly atom-economical route to N-alkylated compounds. Research into applying such methods for the synthesis of N-alkylated cyclopropanamines could significantly reduce waste. The use of earth-abundant metal catalysts, such as cobalt, is also a promising avenue for the N-alkylation of amides with alcohols, which could be extended to amines.
Avoiding Hazardous Reagents: Traditional N-alkylation often involves the use of alkyl halides or sulfonates, which can be genotoxic. Green chemistry approaches aim to replace these with less hazardous alternatives. One such strategy is the use of propylene (B89431) carbonate as both a reagent and a green solvent for N-alkylation, which avoids the need for genotoxic alkyl halides.
Transition-Metal-Free Synthesis: The development of transition-metal-free synthetic methods is highly desirable to avoid metal contamination in the final products. A novel approach for the synthesis of 1-substituted cyclopropylamines involves a phosphine-catalyzed formal tertiary Csp³-H amination of cyclopropanes. This method boasts high atom economy and mild reaction conditions.
Table 1: Comparison of Synthetic Approaches for N-Alkylation
| Method | Advantages | Disadvantages | Green Chemistry Relevance |
| Classical SN2 Alkylation | Well-established, broad scope | Often requires harsh conditions, stoichiometric reagents, potentially genotoxic alkyl halides | Low |
| Mitsunobu Reaction | Mild conditions | Generates significant byproducts (e.g., Ph₃PO), uses hazardous azodicarboxylates | Low to Medium |
| Reductive Amination | Readily available starting materials (aldehydes/ketones and amines) | Requires reducing agents, may produce side products | Medium |
| Catalytic Direct Amination of Alcohols | High atom economy, water as the only byproduct | Often requires precious metal catalysts, limited substrate scope | High |
| Propylene Carbonate as Alkylating Agent | Avoids genotoxic alkyl halides, propylene carbonate is a green solvent | May require higher temperatures | High |
| Phosphine-Catalyzed C-H Amination | Transition-metal-free, high atom economy, mild conditions | Substrate scope may be limited to specific aminating partners | High |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The strained cyclopropane (B1198618) ring offers unique opportunities for novel chemical transformations that go beyond simple N-alkylation. Future research is expected to delve into the unconventional reactivity of N-alkylated cyclopropanamines.
Potential areas of exploration include:
Ring-Opening Reactions: The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under various conditions (e.g., acid-catalyzed, transition-metal-mediated). The nitrogen substituent can play a crucial role in directing the regioselectivity and stereoselectivity of these transformations, leading to the formation of diverse and complex acyclic or heterocyclic structures.
Cycloaddition Reactions: N-alkylated cyclopropanamines can potentially participate in cycloaddition reactions, either as the 2π component or, after suitable activation, as a 1,3-dipole precursor. This could open up new avenues for the synthesis of polycyclic systems.
C-H Activation: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Research into the selective C-H activation of the cyclopropyl (B3062369) ring or the N-alkyl groups in compounds like N-(1-ethylpropyl)cyclopropanamine could lead to more efficient and atom-economical synthetic strategies.
Synergistic Integration of Computational and Experimental Methodologies in Research
The combination of computational modeling and experimental work provides a powerful platform for understanding and predicting the behavior of molecules. For N-alkylated cyclopropanamines, this synergistic approach can accelerate research and development.
Key aspects of this integration include:
Predicting Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the most likely products of a reaction. This can help in designing experiments and understanding unexpected outcomes.
Structure-Property Relationship Studies: Computational tools can be employed to understand how the conformation and electronic properties of N-alkylated cyclopropanamines influence their physical and chemical properties. This is crucial for designing molecules with specific desired characteristics.
Docking Studies: In the context of medicinal chemistry, computational docking can predict the binding affinity of N-alkylated cyclopropanamines to biological targets, such as enzymes or receptors. This can help in prioritizing compounds for synthesis and biological testing.
Table 2: Illustrative Application of Integrated Methodologies
| Research Question | Experimental Approach | Computational Approach | Expected Outcome |
| Mechanism of a Novel Ring-Opening Reaction | Kinetic studies, isolation and characterization of intermediates, isotopic labeling experiments. | DFT calculations of reaction pathways and transition states. | A detailed understanding of the reaction mechanism, enabling optimization of reaction conditions. |
| Development of a Selective Catalyst | High-throughput screening of catalysts, in-situ reaction monitoring. | Modeling of catalyst-substrate interactions, prediction of catalyst performance. | Identification of a highly efficient and selective catalyst for a specific transformation. |
| Identification of Potential Biological Activity | Synthesis of a library of analogs, in vitro biological assays. | Molecular docking studies against known protein targets, QSAR modeling. | Prioritization of candidate molecules with the highest probability of biological activity. |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reaction Kinetics and Mechanisms
Understanding the kinetics and mechanisms of chemical reactions is fundamental to their optimization and control. Advanced spectroscopic techniques that allow for in-situ monitoring are invaluable in this regard.
Future research on N-alkylated cyclopropanamines would benefit from the application of:
In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can be used to monitor the progress of a reaction in real-time. This allows for the identification of reaction intermediates and the determination of reaction rates.
Process Analytical Technology (PAT): Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be integrated into reaction vessels to provide continuous data on the concentration of reactants, intermediates, and products. This enables precise control over reaction parameters.
Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient species in a reaction mixture, providing crucial insights into the reaction mechanism. Stopped-flow techniques coupled with mass spectrometry or absorption spectroscopy can be used to study very fast reactions.
Table 3: Spectroscopic Techniques for Reaction Analysis
| Technique | Information Provided | Application in N-Alkylcyclopropanamine Chemistry |
| In-Situ NMR | Real-time structural information, quantification of species. | Mechanistic studies of rearrangements and cycloadditions. |
| In-Situ FTIR/Raman | Real-time functional group analysis, concentration profiles. | Monitoring the progress of N-alkylation reactions, optimizing reaction endpoints. |
| Mass Spectrometry | Molecular weight of reactants, products, and intermediates. | Identification of transient intermediates in ring-opening reactions. |
| Stopped-Flow Spectroscopy | Kinetics of fast reactions, detection of short-lived intermediates. | Studying the kinetics of rapid C-H activation or enzymatic transformations. |
Q & A
Basic: What synthetic methodologies are recommended for N-(1-ethylpropyl)cyclopropanamine, and how can reaction conditions be optimized for improved yield?
Answer:
The synthesis of this compound derivatives often involves catalytic hydrogenation or reductive amination. For example, platinum-based catalysts have been employed for hydrogenating intermediates like N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine to yield cyclopropanamine derivatives . Continuous synthesis methods using optimized catalysts (e.g., tailored metal-supported systems) can enhance efficiency and scalability. Key parameters include:
- Catalyst selection : Platinum or palladium catalysts for hydrogenation .
- Temperature control : Maintaining 50–80°C to balance reaction rate and byproduct formation.
- Pressure optimization : Hydrogen pressure between 1–3 bar for controlled reduction .
- Solvent choice : Polar aprotic solvents (e.g., THF) to stabilize intermediates.
Methodological validation through GC-MS or HPLC is critical to monitor purity and yield .
Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?
Answer:
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable:
- 1H and 13C NMR : Assign chemical shifts to cyclopropane protons (δ ~0.5–1.5 ppm) and ethylpropyl chain resonances (δ ~1.2–1.8 ppm). Multiplicity patterns (e.g., doublets for cyclopropane protons) confirm stereochemistry .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error to confirm molecular formula .
- FT-IR : Identify amine N-H stretches (~3300 cm⁻¹) and cyclopropane ring vibrations (1450–1550 cm⁻¹) .
Cross-referencing with computational models (e.g., DFT) enhances accuracy in ambiguous cases .
Advanced: How can researchers resolve discrepancies in NMR data when characterizing cyclopropanamine derivatives?
Answer:
Contradictions in NMR data may arise from dynamic effects (e.g., ring puckering in cyclopropane) or impurities. Strategies include:
- Variable Temperature (VT) NMR : Detect conformational changes by analyzing signal splitting at low temperatures (e.g., –40°C) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .
- Isotopic Labeling : Introduce deuterium at reactive sites to simplify splitting patterns.
- Parallel Synthesis : Compare with structurally analogous compounds (e.g., N-[(2,3-dimethylphenyl)methyl]cyclopropanamine hydrochloride) to validate assignments .
Advanced: What catalytic systems are reported for continuous synthesis of this compound derivatives?
Answer:
Recent studies highlight:
- Heterogeneous Catalysts : SiO2-supported Pt or Pd nanoparticles for fixed-bed reactors, achieving >90% conversion in flow systems .
- Bimetallic Systems : Pt-Ru alloys reduce deactivation via coke formation during amine synthesis .
- Acid-Base Bifunctional Catalysts : Zeolites or metal-organic frameworks (MOFs) with tailored pore sizes to stabilize transition states .
Process optimization involves: - Residence Time : 2–4 hours to maximize contact time without side reactions.
- In-line Analytics : Real-time monitoring via Raman spectroscopy to adjust parameters .
Applied Research: What in vitro methodologies are used to study the biological activity of N-substituted cyclopropanamines?
Answer:
Functional assays for serotonin receptor modulation (e.g., 5-HT2C) include:
- Radioligand Binding : Competitive displacement assays using [³H]mesulergine to measure affinity (Ki values) .
- Calcium Flux Assays : HEK293 cells transfected with 5-HT2C receptors to quantify Gq-coupled signaling .
- Selectivity Profiling : Cross-testing against related receptors (e.g., 5-HT2A, 5-HT2B) to assess functional selectivity .
Dose-response curves (EC50/IC50) and statistical validation (e.g., ANOVA) are critical for reproducibility .
Stability and Handling: What factors influence the stability of this compound during storage?
Answer:
Key stability factors include:
- Moisture Control : Store under inert gas (N2/Ar) in airtight containers to prevent hydrolysis .
- Temperature : –20°C for long-term storage; avoid repeated freeze-thaw cycles .
- Light Exposure : Amber glassware to block UV-induced degradation .
- Impurity Monitoring : Regular HPLC analysis to detect oxidation byproducts (e.g., nitroso compounds) .
MSDS guidelines recommend PPE (gloves, goggles) and spill containment with diatomaceous earth .
Mechanistic Research: How do structural modifications of this compound impact its agrochemical activity (e.g., as a pesticide precursor)?
Answer:
Derivatives like pendimethalin (N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine) show herbicidal activity via inhibition of microtubule assembly. Structure-activity relationship (SAR) studies focus on:
- Electron-Withdrawing Groups : Nitro substituents enhance binding to tubulin .
- Steric Effects : Bulky substituents (e.g., ethylpropyl) improve soil persistence .
- LogP Optimization : Balancing hydrophobicity (LogP ~3–4) for root uptake vs. leaching .
In planta assays (e.g., Arabidopsis root growth inhibition) and molecular docking validate mechanistic hypotheses .
Data Presentation: How should researchers present analytical data for this compound in academic publications?
Answer:
Follow IUPAC guidelines and include:
- Tabulated NMR Data : Chemical shifts (δ), multiplicity, and coupling constants (J) .
- Chromatograms : HPLC/GC traces with retention times and purity percentages .
- Crystallographic Data (if available): CCDC deposition numbers for X-ray structures .
- Statistical Analysis : Error margins (SEM/SD) and p-values for biological assays .
Consistent use of SI units, significant figures, and structural diagrams (ChemDraw) is mandatory .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
